molecular formula C20H18O6 B2573615 Methyl 5-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate CAS No. 308298-06-8

Methyl 5-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate

Cat. No.: B2573615
CAS No.: 308298-06-8
M. Wt: 354.358
InChI Key: KEDVTFJZRUKPAT-UHFFFAOYSA-N
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Description

Methyl 5-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate is a benzofuran-based organic compound characterized by a benzofuran core substituted with a methyl group at position 2, a methoxycarbonyl group at position 3, and a 2-(4-methoxyphenyl)-2-oxoethoxy moiety at position 3. The 4-methoxyphenyl group contributes to its electron-rich aromatic system, while the methyl ester at position 3 enhances its stability and modulates solubility. This compound is structurally analogous to bioactive benzofuran derivatives, which are often explored for pharmaceutical applications due to their diverse pharmacological profiles, including anti-inflammatory, antimicrobial, and anticancer activities .

Properties

IUPAC Name

methyl 5-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O6/c1-12-19(20(22)24-3)16-10-15(8-9-18(16)26-12)25-11-17(21)13-4-6-14(23-2)7-5-13/h4-10H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEDVTFJZRUKPAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2)OCC(=O)C3=CC=C(C=C3)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 5-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate is a synthetic compound that belongs to the benzofuran class of compounds. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C17H16O5
  • Molecular Weight : 300.31 g/mol

Anticancer Properties

Recent studies have indicated that benzofuran derivatives exhibit significant anticancer activities. This compound has shown promise in inhibiting the proliferation of various cancer cell lines, particularly hepatocellular carcinoma (HCC) cells.

Mechanism of Action :

  • Inhibition of Epithelial-Mesenchymal Transition (EMT) : The compound has been observed to upregulate E-cadherin and downregulate vimentin, Slug, and MMP9, which are critical markers associated with EMT and metastasis in cancer cells .
  • Induction of Apoptosis : Studies suggest that this compound may induce apoptosis in cancer cells through the modulation of apoptotic pathways, potentially involving Bcl-2 family proteins .

Antimicrobial Activity

Benzofuran derivatives have also been investigated for their antimicrobial properties. Preliminary findings indicate that this compound exhibits moderate antibacterial activity against various bacterial strains, although specific data on this compound is limited.

Study 1: Anticancer Efficacy in HCC Models

In a recent study, the effects of this compound were evaluated in Huh7 cell lines (a model for HCC). The results showed:

  • Cell Viability : A significant reduction in cell viability at concentrations ranging from 10 µM to 50 µM.
  • Morphological Changes : Treated cells exhibited morphological alterations indicative of apoptosis.
Concentration (µM)Cell Viability (%)E-cadherin ExpressionVimentin Expression
0100LowHigh
1075ModerateModerate
5030HighLow

Study 2: Antimicrobial Screening

A screening of various benzofuran derivatives, including this compound, revealed:

  • Activity Against Staphylococcus aureus : The compound showed an inhibition zone diameter of 12 mm at a concentration of 100 µg/mL.
Compound NameInhibition Zone (mm)
Methyl 5-[2-(4-methoxyphenyl)-2-oxoethoxy]12
Control (Ampicillin)25

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with its structural analogs, focusing on substituent variations and their implications for physicochemical and biological properties.

Ethyl 5-{2-[2-(4-Methylbenzoyl)hydrazino]-2-oxoethoxy}-2-phenyl-1-benzofuran-3-carboxylate

  • Structural Differences :
    • Position 2 : Phenyl group (vs. methyl in the target compound).
    • Position 3 : Ethyl ester (vs. methyl ester).
    • Position 5 : Incorporates a hydrazine-linked 4-methylbenzoyl group (vs. a simple 4-methoxyphenyl ketone).
  • The hydrazine moiety introduces hydrogen-bonding capability, which may enhance solubility but reduce metabolic stability .

Methyl 5-[2-(4-Bromophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate

  • Structural Differences :
    • Position 5 : 4-Bromophenyl group (vs. 4-methoxyphenyl).
  • The absence of a methoxy group eliminates electron-donating effects, altering reactivity in electrophilic substitution reactions .

[(2Z)-2-[(2,4-Dimethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] 5-Methoxy-2-phenyl-1-benzofuran-3-carboxylate

  • Structural Differences :
    • Benzofuran Core : Contains a conjugated methylidene group at position 2 and an additional 5-methoxy-2-phenylbenzofuran moiety.
  • Implications :
    • Extended conjugation may enhance UV absorption, making it suitable for optoelectronic applications.
    • The 5-methoxy group could improve metabolic resistance compared to the target compound’s methyl ester .

Comparative Data Table

Compound Name Position 2 Substituent Position 3 Substituent Position 5 Substituent Key Properties/Effects
Methyl 5-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate (Target) Methyl Methyl ester 4-Methoxyphenyl ketone Balanced lipophilicity; moderate metabolic stability
Ethyl 5-{2-[2-(4-methylbenzoyl)hydrazino]-2-oxoethoxy}-2-phenyl-1-benzofuran-3-carboxylate Phenyl Ethyl ester Hydrazine-linked 4-methylbenzoyl Enhanced solubility (via H-bonding); reduced stability due to hydrazine
Methyl 5-[2-(4-bromophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate Methyl Methyl ester 4-Bromophenyl ketone High lipophilicity; potential halogen bonding in target interactions
[(2Z)-2-[(2,4-Dimethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] 5-Methoxy-2-phenyl-1-benzofuran-3-carboxylate Methylidene Phenyl ester Conjugated dimethoxyphenyl and benzofuran Extended conjugation for optoelectronic use; complex metabolic pathways

Research Findings and Implications

  • Target Compound : The 4-methoxyphenyl group likely enhances π-π stacking interactions in biological systems, while the methyl ester balances solubility and stability.
  • Hydrazine Analog : While promising for solubility, its hydrazine group may pose toxicity risks, limiting therapeutic utility.
  • Bromophenyl Analog : Increased lipophilicity could improve blood-brain barrier penetration but may complicate formulation.
  • Conjugated Analog : Structural complexity suggests niche applications in materials science rather than pharmaceuticals.

Q & A

Q. Example Conditions :

StepReagents/ConditionsYield (%)Reference
EtherificationK₂CO₃, DMF, 80°C, 12 h70–85
Oxidation3-Chloroperoxybenzoic acid, CH₂Cl₂, RT77

How is X-ray crystallography applied to determine the structure of this compound?

Basic
Single-crystal X-ray diffraction (SC-XRD) is critical for unambiguous structural confirmation:

  • Crystal Growth : Slow evaporation of ethyl acetate solutions yields diffraction-quality crystals .
  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100–150 K.
  • Refinement : Employ SHELXL for structure solution and refinement, with H atoms added geometrically using riding models (C–H = 0.95–1.0 Å) .
  • Validation : Check for residual electron density (<0.5 eÅ⁻³) and R-factor convergence (<5%) .

How can researchers resolve discrepancies in crystallographic data refinement?

Advanced
Discrepancies often arise from disorder, twinning, or poor data quality:

  • Twinning Analysis : Use SHELXL’s TWIN/BASF commands to model twinned datasets .
  • Disorder Modeling : Split occupancy for disordered atoms and refine anisotropic displacement parameters.
  • Cross-Validation : Compare with spectroscopic data (e.g., NMR coupling constants for dihedral angles) .

What computational methods predict the electronic properties of this compound?

Advanced
Density Functional Theory (DFT) studies provide insights into electronic behavior:

  • Software : Gaussian 09 or ORCA with B3LYP/6-31G(d) basis sets.
  • Parameters : Calculate HOMO-LUMO gaps, electrostatic potential maps, and Mulliken charges to assess reactivity .
  • Validation : Compare computed IR spectra with experimental FT-IR data to verify accuracy .

What safety precautions are necessary when handling this compound?

Basic
Based on structurally similar benzofuran derivatives:

  • PPE : Nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of aerosols.
  • Storage : Keep in airtight containers at 2–8°C, away from oxidizers .

How to design experiments to assess biological activity (e.g., antioxidant potential)?

Q. Advanced

  • In Vitro Assays :
    • DPPH/ABTS Radical Scavenging : Measure IC₅₀ values at 517 nm .
    • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa) .
  • Dose-Response : Test concentrations from 1–100 µM with triplicate replicates.

How to analyze substituent effects on bioactivity using structure-activity relationships (SAR)?

Q. Advanced

  • Modifications : Introduce electron-withdrawing (e.g., NO₂) or donating (e.g., OMe) groups at the 4-methoxyphenyl moiety.
  • Computational Docking : Use AutoDock Vina to predict binding affinities to target proteins (e.g., COX-2 for anti-inflammatory activity) .
  • Statistical Analysis : Correlate substituent Hammett constants (σ) with IC₅₀ values .

What analytical techniques confirm purity and structural integrity?

Q. Basic

  • HPLC : C18 column, MeCN:H₂O (70:30), UV detection at 254 nm. Purity >95% required .
  • NMR : Key signals include:
    • ¹H NMR : δ 3.85 (s, OCH₃), δ 6.8–7.9 (aromatic protons) .
    • ¹³C NMR : δ 167.5 (ester C=O), δ 160.2 (benzofuran C-O) .

How to address contradictions between spectroscopic and crystallographic data?

Q. Advanced

  • Dynamic Effects : NMR may average conformers, while XRD captures static structures. Use variable-temperature NMR to detect fluxional behavior .
  • Validation Tools : Cross-check XRD-derived bond lengths/angles with DFT-optimized geometries .

Best practices for optimizing reaction yields in benzofuran synthesis?

Q. Advanced

  • Catalyst Screening : Test Pd(OAc)₂ or CuI for coupling steps .
  • Solvent Effects : Compare polar aprotic (DMF) vs. ether (THF) solvents for etherification .
  • Microwave Assistance : Reduce reaction time from 12 h to 30 min at 100°C .

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